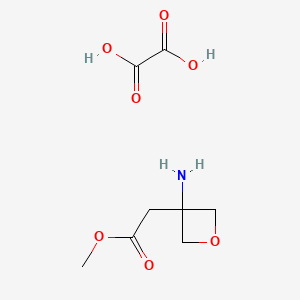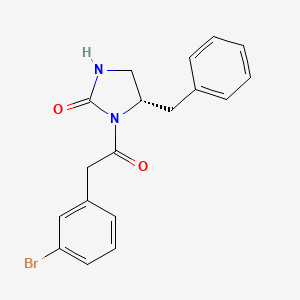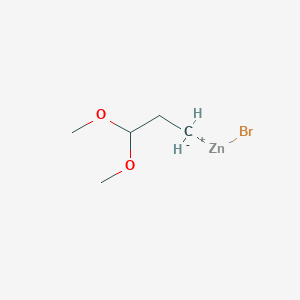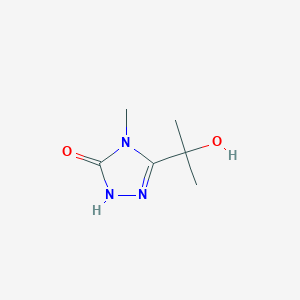
Methyl 2-(3-aminooxetan-3-yl)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-aminooxetan-3-yl)acetate oxalate is a chemical compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminooxetan-3-yl)acetate oxalate typically involves the reaction of 3-aminooxetane with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-aminooxetan-3-yl)acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxetane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(3-aminooxetan-3-yl)acetate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate oxalate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(3-hydroxyoxetan-3-yl)acetate
- Methyl 2-(3-chlorooxetan-3-yl)acetate
- Methyl 2-(3-methyloxetan-3-yl)acetate
Uniqueness
Methyl 2-(3-aminooxetan-3-yl)acetate oxalate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H13NO7 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/C6H11NO3.C2H2O4/c1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2-4,7H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
UIGICDLPEJMKDQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)

![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)




![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)

